5-乙炔基-1-(2',3',5'-三-O-TBDMS-β-D-呋喃核糖基)-咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

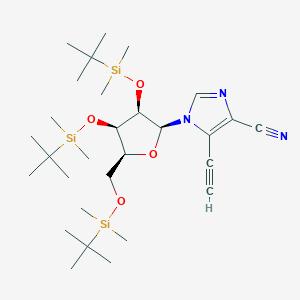

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthesized compound that has been explored for its potential applications in various fields, including antitumor activities. The compound derives from the broader family of nucleosides and nucleotides, with specific attention to its synthesis and biological properties (Minakawa, Matsuda, Ueda, & Sasaki, 1990).

Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions from corresponding iodine derivatives, highlighting the method's efficiency and the compound's relevance in the study of nucleoside analogs with potential antitumor activities (Minakawa et al., 1990).

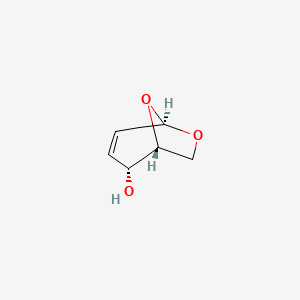

Molecular Structure Analysis

The structure of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is critical for its chemical reactivity and biological activity. Detailed molecular structure analysis is essential for understanding its interaction mechanisms. While specific molecular structure analyses of this compound are not directly mentioned in the available literature, related compounds have been analyzed using techniques such as X-ray crystallography to establish configuration and conformation (Harusawa et al., 1996).

Chemical Reactions and Properties

The chemical reactions involving 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile predominantly include its synthesis through palladium-catalyzed cross-coupling reactions. These reactions underscore the compound's reactivity and potential for derivatization to explore various biological activities (Minakawa et al., 1990).

科学研究应用

p38α MAP 激酶抑制剂的药效团设计

咪唑衍生物以其在设计 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂中的作用而闻名,该激酶对于控制促炎细胞因子的释放至关重要。Scior 等人 (2011) 的综述重点介绍了具有三和四取代咪唑支架的化合物的设计、合成和活性研究。这些抑制剂靶向 p38 激酶的 ATP 口袋,取代 ATP 并通过特定的结构修饰增强结合选择性和效力。这种方法突出了咪唑衍生物在开发针对炎症和相关疾病的治疗剂中的潜在应用 (Scior、Domeyer、Cuanalo-Contreras 和 Laufer,2011).

离子液体和纤维素的化学改性

咪唑衍生物,特别是含有咪唑环的离子液体,在纤维素的化学改性中发挥着重要作用。Heinze 等人 (2008) 讨论了各种基于咪唑的离子液体作为溶剂和反应介质用于酰化、氨基甲酰化和甲硅烷基化等纤维素改性工艺的应用。这些方法可以在温和的条件下生产纤维素酯和其他衍生物,展示了咪唑衍生物在从生物质中开发可持续材料和化学品方面的效用 (Heinze、Dorn、Schöbitz、Liebert、Köhler 和 Meister,2008).

1,3-唑类 4-磷酸化衍生物的合成和转化

咪唑衍生物也因其在合成磷酸化唑类化合物中的潜力而受到探索,这些化合物已显示出一系列生物活性。Abdurakhmanova 等人 (2018) 综述了合成 4-磷酸化咪唑衍生物的方法,强调了它们在生产具有潜在药用化学和农用化学应用的生物活性分子的重要性。该综述强调了咪唑衍生物在合成具有多种生物活性的复杂分子方面的多功能性 (Abdurakhmanova、Kondratyuk、Holovchenko 和 Brovarets,2018).

属性

IUPAC Name |

1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVWHBXVWDAUNX-QUMGSSFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53N3O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)